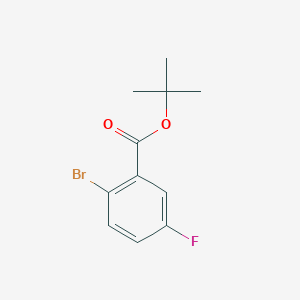

Tert-butyl 2-bromo-5-fluorobenzoate

Vue d'ensemble

Description

Tert-butyl 2-bromo-5-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFO2 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5-fluorobenzoate typically involves the esterification of 2-bromo-5-fluorobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 2-bromo-5-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation: Oxidative reactions can convert the ester group to carboxylic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

Tert-butyl 2-bromo-5-fluorobenzoate serves as a versatile building block in the synthesis of biologically active molecules. The presence of fluorine is particularly significant, as fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Case Study: Synthesis of Anticancer Agents

Recent studies have utilized this compound in the synthesis of novel anticancer agents. For instance, researchers have reported its successful application in the formation of pyrazole derivatives through cross-coupling reactions with boronic acids. This method has yielded compounds with notable cytotoxicity against various cancer cell lines, demonstrating the compound's potential in drug development .

Agrochemical Applications

The compound also finds applications in the field of agrochemicals, where it is used to synthesize herbicides and insecticides. The incorporation of fluorine into agrochemical structures can enhance their efficacy and selectivity.

Example: Development of Herbicides

In one study, this compound was employed as an intermediate for synthesizing a new class of herbicides designed to target specific weed species while minimizing impact on crops. The fluorinated derivatives exhibited increased activity compared to traditional herbicides, highlighting the importance of fluorination in agrochemical design .

Materials Science

In materials science, this compound is explored for its potential use in developing new polymeric materials with enhanced properties.

Research on Fluorinated Polymers

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and chemical resistance. These properties are crucial for applications in coatings and advanced materials where durability is essential .

Mécanisme D'action

The mechanism of action of tert-butyl 2-bromo-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the benzene ring can participate in electrophilic and nucleophilic reactions, respectively. The tert-butyl ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes and receptors .

Comparaison Avec Des Composés Similaires

- Tert-butyl 4-bromo-2-fluorobenzoate

- Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate

- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate

Comparison: Tert-butyl 2-bromo-5-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Activité Biologique

Tert-butyl 2-bromo-5-fluorobenzoate is an organic compound notable for its role as an intermediate in the synthesis of biologically active molecules, particularly in pharmaceutical applications. This compound features a tert-butyl group attached to a benzoate structure, with bromine and fluorine substituents that significantly influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H12BrF O2

- CAS Number : 1263281-14-6

The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity and may improve its binding affinity to biological targets. The tert-butyl group can temporarily deactivate the carboxylic acid functionality, allowing selective reactions at other sites within the molecule.

This compound primarily acts as an intermediate in the synthesis of enzalutamide, a drug used in prostate cancer treatment. Its interaction with the androgen receptor is critical, as it may prevent nuclear translocation and co-activator recruitment of the ligand-receptor complex. This inhibition is crucial for blocking androgen action, potentially leading to reduced growth of androgen-dependent cells.

Biochemical Pathways

The compound's involvement in various biochemical pathways includes:

- Androgen Receptor Signaling : By acting as an intermediate in enzalutamide synthesis, it plays a role in inhibiting androgen-mediated signaling pathways.

- Enzyme Interactions : this compound can form covalent bonds with target biomolecules, affecting enzymatic functions related to DNA replication and repair processes.

Biological Activity and Case Studies

Research into the biological activity of this compound has revealed several promising findings:

- Cellular Effects : Studies indicate that this compound influences cellular processes such as gene expression and cell signaling pathways. Its halogen substituents may enhance binding affinity to certain targets, potentially increasing biological activity.

- Antitumor Activity : As a precursor to enzalutamide, it has been implicated in studies demonstrating its potential to inhibit tumor growth in androgen-dependent cancers. The mechanism involves blocking androgen receptor signaling, which is crucial for tumor proliferation.

- Biochemical Analysis : The compound has shown activity in nucleophilic substitution reactions where it acts as an electrophile. This reactivity is essential for forming carbon-bromine and carbon-fluorine bonds, which are vital in developing pharmaceuticals.

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | Not specified | Intermediate in enzalutamide synthesis |

| Enzalutamide | 0.49 (E. coli Gyrase) | Antitumor activity via androgen receptor inhibition |

| Fluoroquinolone derivatives | Varied | Antibacterial activity against Gram-negative bacteria |

Propriétés

IUPAC Name |

tert-butyl 2-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPNUWRXGPLOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.